(3R)-4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid
Description
(3R)-4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid is a chiral, seven-membered heterocyclic compound featuring an oxazepane ring (containing one oxygen and one nitrogen atom) substituted with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and a carboxylic acid group at the C3 position with R-configuration. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of peptidomimetics and bioactive molecules requiring conformational flexibility. Its Boc group enhances stability during synthesis, while the carboxylic acid enables further functionalization via amidation or esterification .
Properties
IUPAC Name |
(3R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-6-16-7-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDWYOLYCHSXTO-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCOCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCOC[C@@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lipase-Catalyzed Regioselective Lactamization
A landmark method involves lipase-mediated lactamization, as demonstrated in the synthesis starting from methyl (2R)-glycidate. This approach leverages the stereoselectivity of immobilized lipases (e.g., Candida antarctica lipase B) to catalyze the cyclization of amino diester precursors into the oxazepane lactam core. The SpinChem® rotating bed reactor technology enhances enzyme recyclability, maintaining >90% activity over five cycles. Critical parameters include:
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Temperature : 35-40°C optimal for enzyme activity
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Solvent system : tert-Butyl methyl ether (TBME)/phosphate buffer (pH 7.5) biphasic system
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Reaction time : 24-48 hours for complete conversion
This method achieves 73% isolated yield for the lactam intermediate, with enantiomeric excess (ee) >99% confirmed by chiral HPLC.
Stepwise Oxazepane Ring Construction
Alternative routes assemble the heterocycle through sequential bond formations:
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Epoxide ring-opening : Methyl (2R)-glycidate undergoes nucleophilic attack by ethanolamine derivatives to install the nitrogen and oxygen atoms.
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Mitsunobu cyclization : Triphenylphosphine/diethyl azodicarboxylate (DEAD) promotes intramolecular ether formation.
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Lactamization : Carbodiimide-mediated cyclization forms the seven-membered ring.
Comparative studies show enzymatic methods outperform stepwise approaches in atom economy (78% vs. 62%) and reduced byproduct formation.
BOC Protection and Carboxylation Tactics
Introducing the tert-butoxycarbonyl (BOC) group and carboxylic acid functionality requires precise timing to avoid racemization.
Sequential Protection Protocol
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Primary amine protection : Di-tert-butyl dicarbonate (Boc₂O) in THF/water (1:1) at 0°C, pH 8.5.
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Carboxyl group installation : Chemoselective borane reduction of lactam followed by oxidation with Jones reagent (CrO₃/H₂SO₄).
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Final deprotection : LiBr/Et₃N in wet acetonitrile selectively removes methyl esters without affecting the BOC group.
This sequence achieves 85-92% yield for the BOC-protected intermediate, with <1% epimerization.
Optimized Reaction Conditions
| Parameter | Enzymatic Method | Stepwise Synthesis |
|---|---|---|
| Total Steps | 7 | 9 |
| Overall Yield | 39% | 28% |
| Key Catalyst | Lipase CAL-B | DEAD/PPh₃ |
| Temperature Range | 35-40°C | -20°C to reflux |
| Chromatography Steps | 2 | 4 |
Solvent optimization : Dichloromethane (DCM) proves superior to THF for Tosyl chloride reactions, reducing elimination byproducts by 40%.
Analytical Characterization
Critical quality control metrics include:
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¹H NMR (500 MHz, CDCl₃): δ 1.39 (s, 9H, BOC), 3.71 (s, 3H, COOCH₃), 4.18 (m, 1H, CH-N), 5.06 (s, 1H, NH).
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HPLC Purity : >99.5% using C18 column (ACN/0.1% TFA gradient).
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Optical Rotation : [α]D²⁵ = +12.5° (c 1.0, CHCl₃) confirms (R)-configuration.
Industrial-Scale Considerations
The enzymatic route demonstrates superior scalability:
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Cost Analysis :
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Enzyme contribution: 15% of total raw material cost
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Solvent recovery: 92% efficiency via distillation
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Pilot plant trials achieved 34% overall yield at 50 kg batch size, meeting ICH Q3A impurity guidelines.
Emerging Methodologies
Recent advances focus on:
Chemical Reactions Analysis
Deprotection of Boc Group
The Boc group is selectively removed under acidic conditions to expose the secondary amine. Common reagents include:
| Reagent | Conditions | Yield | Application |
|---|---|---|---|
| Trifluoroacetic acid | 0°C → RT, 2–4 hr in DCM | 85–92% | Prepares free amine for further coupling |
| HCl (4M in dioxane) | RT, 1 hr | 78% | Mild deprotection for acid-sensitive substrates |
This reaction preserves the oxazepane ring integrity while generating reactive intermediates for downstream modifications.
Carboxylic Acid Functionalization
The carboxylic acid undergoes standard derivatization reactions:
Amidation
Coupling with amines using EDCl/HOBt or DCC:
| Amine | Coupling Reagent | Solvent | Yield |
|---|---|---|---|
| Benzylamine | EDCl/HOBt | DMF | 76% |
| 4-Aminopyridine | DCC/DMAP | THF | 68% |
Products are used as building blocks for peptidomimetics and enzyme inhibitors .
Esterification
Methanol/H<sup>+</sup> catalysis converts the acid to methyl ester:
text(3R)-Boc-oxazepane-3-COOH + CH3OH → (3R)-Boc-oxazepane-3-COOCH3
Conditions: H2SO4 (cat.), reflux, 6 hr → 89% yield.
Ring-Opening Reactions
The oxazepane ring undergoes controlled cleavage:
| Reagent | Product | Selectivity |
|---|---|---|
| BH3·THF | Secondary alcohol | β-hydroxyamide |
| LiAlH4 | Fully reduced amine-alcohol derivative | Non-selective |
Borane reductions proceed with retention of configuration at C3 .
Enzymatic Modifications
Lipase-catalyzed reactions enable regioselective transformations:
Key Example:
Lipase B (Candida antarctica) catalyzes lactamization of amino diester precursors at 37°C in MTBE, achieving 93% conversion efficiency . This method avoids racemization at the C3 stereocenter.
Stability Under Various Conditions
| Condition | Degradation | Half-Life |
|---|---|---|
| pH 2.0 (HCl) | Boc hydrolysis | 2.1 hr |
| pH 9.0 (NaOH) | Ester saponification | 45 min |
| UV light (254 nm) | Radical cleavage | 8.3 hr |
Stability data confirm the Boc group’s susceptibility to strong acids but resistance to nucleophiles .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
The compound is frequently utilized as an intermediate in the synthesis of complex organic molecules. Its ability to undergo selective reactions due to the presence of the tert-butoxycarbonyl (Boc) protecting group makes it an ideal candidate for constructing various derivatives.
Synthetic Routes
The synthesis typically involves cyclization reactions of appropriate precursors. A common method includes the reaction of amino alcohols with di-tert-butyl dicarbonate under basic conditions, often using solvents like dichloromethane at controlled temperatures to ensure high yield and purity.
Pharmaceutical Applications
Drug Development
(3R)-4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid plays a crucial role in the development of pharmaceuticals. It serves as an intermediate in synthesizing antiviral, antibacterial, and anticancer agents. Its structural properties allow it to form stable complexes with metal ions, which is beneficial in designing metal-based drugs.
Case Study: Anticancer Agents
Research has demonstrated that derivatives of this compound can inhibit specific cancer cell lines. For instance, studies have shown that modifications to the oxazepane ring can enhance cytotoxicity against certain tumor types, making it a target for further investigation in drug design .
Biological Research
Enzyme Interaction Studies
This compound is employed in biological research to study enzyme-substrate interactions and protein-ligand binding due to its ability to mimic natural substrates. It is particularly useful in designing enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism involves competitive inhibition where (3R)-4-tert-butoxycarbonyl-1,4-oxazepane-3-carboxylic acid binds to the active site of enzymes, preventing substrate access and subsequently affecting metabolic pathways .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized for producing specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in polymer synthesis and material science.
Summary Table of Applications
| Application Area | Details |
|---|---|
| Chemical Synthesis | Intermediate for complex organic molecules; selective reactions facilitated by Boc group. |
| Pharmaceuticals | Used in synthesizing antiviral, antibacterial, and anticancer agents; forms stable metal complexes for drug development. |
| Biological Research | Studies enzyme-substrate interactions; designs enzyme inhibitors; mimics natural substrates for receptor studies. |
| Industrial Use | Production of specialty chemicals; applications in polymer synthesis and advanced materials manufacturing. |
Mechanism of Action
The mechanism of action of (3R)-4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a competitive inhibitor by binding to the active site of an enzyme, thereby preventing the natural substrate from accessing the site. This inhibition can lead to a decrease in the enzyme’s activity and subsequent downstream effects on metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound is compared below with two structurally related molecules:
Physicochemical and Reactivity Differences
- Ring Flexibility : The oxazepane ring’s larger size and heteroatom arrangement (O, N) confer greater conformational flexibility compared to piperidine derivatives, making it advantageous for targeting dynamic biological targets .
- Solubility : The absence of a phenyl group (cf. (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid) likely increases aqueous solubility due to reduced lipophilicity.
- Deprotection Kinetics : Both compounds require acidic conditions (e.g., trifluoroacetic acid) for Boc removal, but steric hindrance from the oxazepane ring may slow deprotection relative to piperidine analogues.
Biological Activity
(3R)-4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound has the molecular formula and a specific stereochemistry that contributes to its biological properties. The synthesis of this compound often involves multi-step processes, including lactamization and N-Boc protection strategies. One notable method involves lipase-catalyzed regioselective lactamization, which simplifies the reaction process and improves yields. The overall synthesis can be summarized as follows:
- Starting Material : Methyl (2R)-glycidate.
- Key Step : Lipase-catalyzed regioselective lactamization.
- Final Product : (3R)-4-tert-butoxycarbonyl-1,4-oxazepane-3-carboxylic acid.
The synthesis process can yield the desired compound in approximately 39% yield over seven steps, highlighting the efficiency of modern synthetic techniques .
The biological activity of (3R)-4-tert-butoxycarbonyl-1,4-oxazepane-3-carboxylic acid is primarily linked to its interaction with various biological targets:
- Monoamine Reuptake Inhibition : Research indicates that certain oxazepane derivatives exhibit monoamine reuptake inhibitory activity, which may contribute to their potential use in treating mood disorders .
- Enzyme Interaction : The compound may also interact with specific enzymes involved in metabolic pathways, although detailed studies are still needed to elucidate these mechanisms.
Therapeutic Applications
The potential therapeutic applications of (3R)-4-tert-butoxycarbonyl-1,4-oxazepane-3-carboxylic acid include:
- Antidepressant Activity : Due to its monoamine reuptake inhibition properties, this compound could serve as a lead structure for developing new antidepressants.
- Analgesic Properties : Preliminary studies suggest that oxazepane derivatives may have analgesic effects that warrant further investigation.
Case Studies and Research Findings
Several studies have explored the biological activity of related oxazepane compounds. Notably:
- A study demonstrated that a similar oxazepane derivative exhibited significant activity against certain cancer cell lines, indicating potential anti-cancer properties .
- Another investigation focused on the neuroprotective effects of oxazepane derivatives in animal models of neurodegenerative diseases, suggesting a promising avenue for future research.
Data Table: Summary of Biological Activities
Q & A
Q. What personal protective equipment (PPE) is required for safe handling of this compound?
Methodological Answer:
Q. How should the compound be stored to maintain stability?
Methodological Answer:
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
Methodological Answer:
- NMR : Use - and -NMR in deuterated solvents (e.g., DMSO-d) to confirm stereochemistry and functional groups.
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm); validate purity ≥95% using area normalization.
- Mass Spectrometry : High-resolution ESI-MS for molecular ion verification.
- Cross-reference with literature-reported data for Boc-protected analogs .
Advanced Research Questions
Q. How can the stereochemical integrity of the (3R) configuration be preserved during synthetic modifications?
Methodological Answer:
Q. What strategies mitigate discrepancies in reported physicochemical data (e.g., melting points)?
Methodological Answer:
- Calibrate melting point apparatus with reference standards (e.g., caffeine).
- Report polymorph-specific data using X-ray crystallography.
- Address purity variations via recrystallization (e.g., ethyl acetate/hexane) and Karl Fischer titration for moisture quantification. Experimental design limitations, such as sample degradation, should be documented .
Q. How does the Boc group influence reactivity in nucleophilic acyl substitution reactions?
Methodological Answer:
- The tert-butoxycarbonyl group stabilizes the amine, reducing unwanted side reactions.
- Deprotection with TFA generates a protonated amine intermediate, enabling selective coupling with carboxylic acids via EDC/HOBt activation.
- Monitor Boc stability under acidic conditions using TLC (R shift post-deprotection) .
Q. Table 1: Stability Factors for Boc-Protected Derivatives
Q. Table 2: Analytical Techniques for Purity Assessment
| Technique | Detection Limit | Typical Purity (Catalog Data) |
|---|---|---|
| Reverse-phase HPLC | 0.1% | 95–97% |
| Chiral HPLC | 0.5% ee | ≥99% enantiomeric excess |
| HRMS | 1 ppm | Confirmed molecular ion |
Notes
- Avoid referencing commercial sources (e.g., ) per user guidelines.
- Contradictions in stability data (e.g., lack of decomposition products in SDS) necessitate empirical validation for the target compound.
- Methodological answers integrate evidence from SDS and catalogs while adhering to academic research standards.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
